

# Chemical structure and properties of PF-06751979

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-06751979

Cat. No.: B602829

Get Quote

# **In-Depth Technical Guide: PF-06751979**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **PF-06751979**, a potent and selective inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).

### **Chemical Structure and Identification**

PF-06751979 is a small molecule inhibitor characterized by a complex heterocyclic scaffold.

- IUPAC Name: N-(2-((4aR,6S,8aR)-2-amino-6-methyl-4,4a,5,6-tetrahydropyrano[3,4-d][1] [2]thiazin-8a(8H)-yl)thiazol-4-yl)-5-(difluoromethoxy)picolinamide
- Chemical Formula: C18H19F2N5O3S2
- SMILES: NC1=NC(C2(CCN3C2SC1)C--INVALID-LINK--OC3)=CS2
- InChi Key: ZLZUHACSRMOLLV-RAALSFIWSA-N

# **Physicochemical Properties**

The physicochemical properties of **PF-06751979** contribute to its drug-like characteristics, including its ability to penetrate the blood-brain barrier. While experimental data for pKa and



aqueous solubility are not publicly available, calculated and other relevant properties are summarized below.

| Property                       | Value              | Source |
|--------------------------------|--------------------|--------|
| Molecular Weight               | 455.50 g/mol       | [1]    |
| XLogP3                         | 1.8                | -      |
| Hydrogen Bond Donors           | 2                  | -      |
| Hydrogen Bond Acceptors        | 8                  | -      |
| Rotatable Bond Count           | 4                  | -      |
| Topological Polar Surface Area | 134 Ų              | -      |
| рКа                            | Data not available | -      |
| Aqueous Solubility             | Data not available | -      |

# **Biological Activity and Selectivity**

**PF-06751979** is a highly potent inhibitor of BACE1, the rate-limiting enzyme in the amyloidogenic processing of amyloid precursor protein (APP). Its efficacy is coupled with significant selectivity over the homologous enzyme BACE2 and other aspartyl proteases, which is a critical attribute for minimizing off-target effects.



| Assay Type                                 | Target      | IC50 (nM) | Selectivity (fold)   |
|--------------------------------------------|-------------|-----------|----------------------|
| Radioligand Binding<br>Assay               | BACE1       | 7.3       | 26.6-fold vs BACE2   |
| Fluorescence<br>Polarization (FP)<br>Assay | BACE1       | 26.9      | 8.8-fold vs BACE2    |
| Fluorescence<br>Polarization (FP)<br>Assay | BACE2       | 238       | -                    |
| Fluorescence Polarization (FP) Assay       | Cathepsin D | >60,000   | ~2,230-fold vs BACE1 |
| Cell-based sAPPβ Production Assay          | BACE1       | 5.0       | -                    |

Data sourced from O'Neill, B. T., et al. (2018).[1][2][3]

# **Pharmacokinetics**

Phase I clinical trials in healthy adults have characterized the pharmacokinetic profile of **PF-06751979** following oral administration. The compound was generally well-tolerated, with dose-proportional increases in exposure.[3]

# Table 4.1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Adults



| Dose   | Cmax (ng/mL) | Tmax (hr) | AUCinf (ng·hr/mL) |
|--------|--------------|-----------|-------------------|
| 3 mg   | 8.4          | 4.03      | 160.7             |
| 12 mg  | 27.4         | 4.11      | 545.8             |
| 40 mg  | 78.7         | 4.08      | 2004              |
| 160 mg | 530.8        | 3.03      | 11880             |
| 200 mg | 643.2        | 4.00      | 14810             |
| 400 mg | 1436.0       | 3.02      | 31100             |
| 540 mg | 1829.0       | 3.01      | 38510             |

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

**Table 4.2: Multiple Ascending Dose Pharmacokinetic** 

Parameters in Healthy Adults (Day 14)

| Dose (once daily) | Cmax (ng/mL) | Tmax (hr) | AUCτ (ng·hr/mL) |
|-------------------|--------------|-----------|-----------------|
| 10 mg             | 35.8         | 4.00      | 545             |
| 30 mg             | 134.1        | 2.02      | 2154            |
| 90 mg             | 438.2        | 2.03      | 7414            |
| 275 mg            | 1391.0       | 2.02      | 24080           |

Data represents geometric means. Sourced from Ahn, J. E., et al. (2019).[3]

# **Pharmacodynamics**

The pharmacodynamic effects of **PF-06751979** were assessed by measuring the reduction of amyloid- $\beta$  (A $\beta$ ) peptides in the cerebrospinal fluid (CSF) and plasma of healthy volunteers. The results demonstrated a robust, dose-dependent reduction in the levels of A $\beta$ 40 and A $\beta$ 42, confirming target engagement in the central nervous system.[3]



At a dose of 275 mg once daily for 14 days, **PF-06751979** led to an approximate 92% reduction in CSF A $\beta$ 40 and a 93% reduction in CSF A $\beta$ 42.[3]

# **Signaling Pathway**

**PF-06751979** targets the amyloidogenic pathway of amyloid precursor protein (APP) processing. By inhibiting BACE1, it prevents the initial cleavage of APP into the sAPP $\beta$  and C99 fragments, thereby reducing the subsequent generation of A $\beta$  peptides by y-secretase.



Click to download full resolution via product page

Amyloid Precursor Protein (APP) Processing Pathway and Inhibition by PF-06751979.

# Experimental Protocols BACE1 and BACE2 Fluorescence Polarization (FP) Assay



This protocol outlines the methodology for determining the in vitro potency of **PF-06751979** against BACE1 and BACE2 using a fluorescence polarization assay.





Click to download full resolution via product page

Workflow for the BACE1/BACE2 Fluorescence Polarization Assay.

#### **Detailed Steps:**

- Compound Preparation: A dilution series of **PF-06751979** is prepared in 100% DMSO.
- Assay Plate Preparation: The diluted compound is dispensed into a 384-well black assay plate.
- Reagent Addition: A fluorescently labeled BACE1/BACE2 substrate is added to all wells, followed by the addition of either BACE1 or BACE2 enzyme to initiate the reaction. The final concentration of the substrate is typically in the nanomolar range, and the enzyme concentration is optimized for signal-to-background ratio.
- Incubation: The plate is incubated at 37°C for a specified period to allow for enzymatic cleavage of the substrate.
- Reaction Termination: A stop solution is added to halt the enzymatic reaction.
- Detection: The fluorescence polarization of each well is measured using a suitable plate reader. A decrease in polarization indicates substrate cleavage.
- Data Analysis: The data is normalized to controls, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is calculated by fitting the dose-response curve to a four-parameter logistic equation.

# **Radioligand Binding Assay**

A radioligand binding assay was also utilized to determine the binding affinity of **PF-06751979** to BACE1. While a specific detailed protocol for **PF-06751979** is not publicly available, a general methodology is described below.

#### General Protocol:

 Membrane Preparation: Cell membranes expressing recombinant human BACE1 are prepared.



- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains
  the BACE1-expressing membranes, a radiolabeled BACE1 inhibitor (radioligand), and
  varying concentrations of the unlabeled test compound (PF-06751979).
- Incubation: The plate is incubated to allow the binding of the radioligand and the test compound to reach equilibrium.
- Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
- Detection: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
- Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled inhibitor) from the total binding. The IC<sub>50</sub> value for the test compound is determined by analyzing the competition binding data.

# **Clinical Development and Status**

**PF-06751979** underwent Phase I clinical trials (NCT02509117, NCT02793232, and NCT03126721) to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy adult and elderly subjects. The results from these studies were promising, demonstrating good tolerability and robust, dose-dependent target engagement in the CNS.[3] However, the clinical development of **PF-06751979** was discontinued as part of a strategic decision by the developer to exit neuroscience research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]



- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamic Effects of PF-06751979, a Potent and Selective Oral BACE1 Inhibitor: Results from Phase I Studies in Healthy Adults and Healthy Older Subjects PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Chemical structure and properties of PF-06751979].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b602829#chemical-structure-and-properties-of-pf-06751979]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com